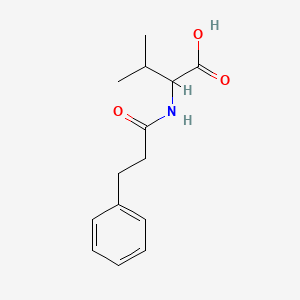

3-Methyl-2-(3-phenylpropanamido)butanoic acid

Description

Propriétés

IUPAC Name |

3-methyl-2-(3-phenylpropanoylamino)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c1-10(2)13(14(17)18)15-12(16)9-8-11-6-4-3-5-7-11/h3-7,10,13H,8-9H2,1-2H3,(H,15,16)(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCSHUNOZULVRRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)CCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-2-(3-phenylpropanamido)butanoic acid typically involves the amidation of 3-phenylpropanoic acid with 3-methyl-2-aminobutanoic acid. The reaction is usually carried out in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) under anhydrous conditions to facilitate the formation of the amide bond.

Industrial Production Methods: On an industrial scale, the production of 3-Methyl-2-(3-phenylpropanamido)butanoic acid may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product.

Types of Reactions:

Oxidation: 3-Methyl-2-(3-phenylpropanamido)butanoic acid can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), converting the amide group to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: KMnO4, CrO3, acidic or basic conditions.

Reduction: LiAlH4, NaBH4, typically in anhydrous solvents like ether or tetrahydrofuran (THF).

Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products:

Oxidation: Carboxylic acids, ketones.

Reduction: Amines.

Substitution: Various substituted amides or esters, depending on the nucleophile used.

Applications De Recherche Scientifique

3-Methyl-2-(3-phenylpropanamido)butanoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is studied for its effects on lipid metabolism and its potential role in modulating biological pathways related to cardiovascular health.

Medicine: As Fenofibric acid, it is used in the treatment of dyslipidemia, helping to reduce levels of triglycerides and low-density lipoprotein (LDL) cholesterol while increasing high-density lipoprotein (HDL) cholesterol.

Industry: It finds applications in the pharmaceutical industry for the development of lipid-lowering drugs.

Mécanisme D'action

The primary mechanism of action of 3-Methyl-2-(3-phenylpropanamido)butanoic acid involves the activation of peroxisome proliferator-activated receptor alpha (PPARα). This activation leads to increased expression of genes involved in fatty acid oxidation, lipoprotein lipase activity, and apolipoprotein production, resulting in improved lipid profiles and reduced risk of cardiovascular diseases.

Comparaison Avec Des Composés Similaires

Chemical Identity :

- IUPAC Name: 3-Methyl-2-(3-phenylpropanamido)butanoic acid

- Synonyms: SCHEMBL6446379, AKOS000143776, CAS 21957-67-5 .

- Molecular Formula: $ \text{C}{14}\text{H}{19}\text{NO}_{3} $ (calculated based on structural analysis).

- Molecular Weight : ~249.3 g/mol.

Structural Features: This compound features a butanoic acid backbone substituted at the 2-position with a 3-phenylpropanamido group and a methyl group at the 3-position.

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural and physicochemical differences between 3-methyl-2-(3-phenylpropanamido)butanoic acid and related compounds:

Key Differences and Implications

Substituent Effects: The phenylpropanamido group in the target compound contributes to hydrophobicity, which may influence membrane permeability in biological systems. Methoxy and hydroxyl groups (e.g., in $ \text{C}{14}\text{H}{19}\text{NO}_{5} $) enhance solubility in aqueous environments, making such derivatives more suitable for applications requiring polar interactions .

Acidity and Reactivity :

- The carboxylic acid group ($ \text{-COOH} $) in all compounds confers acidity ($ \text{pKa} \approx 4-5 $), but electron-withdrawing substituents (e.g., nitro) may lower the $ \text{pKa} $, enhancing ionization in physiological environments.

Synthetic Accessibility :

- Compounds with aromatic substituents (e.g., phenyl, pyridinyl) often require multi-step synthesis involving amidation or cyclization reactions. For example, polyphosphoric acid (PPA) is commonly used for cyclization in similar amide-containing structures .

Activité Biologique

3-Methyl-2-(3-phenylpropanamido)butanoic acid (CAS No. 1927902-07-5) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Understanding its biological activity is crucial for exploring its therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The molecular formula of 3-Methyl-2-(3-phenylpropanamido)butanoic acid is C₁₃H₁₉N₃O₂, with a molecular weight of approximately 235.31 g/mol. Its structure features a branched chain with an amide functional group, which is often associated with various biological activities.

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within biological systems. The amide group can facilitate hydrogen bonding with enzymes or receptors, influencing metabolic pathways and cellular responses. The presence of the phenyl group may enhance lipophilicity, potentially improving membrane permeability and bioavailability.

Biological Activity Overview

Research indicates that 3-Methyl-2-(3-phenylpropanamido)butanoic acid exhibits various biological activities:

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, potentially disrupting microbial cell wall integrity and altering metabolic functions .

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in cellular models, possibly through the modulation of pro-inflammatory cytokines.

- Enzyme Inhibition : There is evidence that this compound may inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic effects in conditions like diabetes or obesity .

Case Studies and Research Findings

Several studies have focused on the biological activity of related compounds, providing insights into the potential effects of 3-Methyl-2-(3-phenylpropanamido)butanoic acid:

- Antimicrobial Studies : In vitro tests demonstrated that derivatives of similar structures exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism was linked to disruption of cellular permeability and fluidity .

- Anti-inflammatory Research : A study investigating the anti-inflammatory properties of related compounds found that they effectively reduced inflammatory markers in animal models. This suggests a potential pathway for therapeutic applications in inflammatory diseases .

- Enzyme Interaction Studies : Research on structurally similar amides indicated that they could inhibit key metabolic enzymes, leading to altered glucose metabolism. This finding supports further investigation into the effects of 3-Methyl-2-(3-phenylpropanamido)butanoic acid on metabolic disorders.

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-Methyl-2-(3-phenylpropanamido)butanoic acid, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves coupling 3-phenylpropanoic acid derivatives with β-amino acid precursors. For example, analogous compounds (e.g., dihydrochloride salts) are synthesized via acid-catalyzed reactions with hydrochloric acid to improve solubility and stability . Optimization includes:

- Temperature control : Maintaining 0–5°C during amide bond formation to minimize side reactions.

- Purification : Use of column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity.

- Yield improvement : Stoichiometric adjustments (1.2–1.5 equivalents of acylating agents) and inert atmosphere (N₂/Ar) to prevent oxidation .

Q. How can the structural integrity of 3-Methyl-2-(3-phenylpropanamido)butanoic acid be validated?

- Methodological Answer : Multi-technique characterization is critical:

- NMR spectroscopy : ¹H/¹³C NMR to confirm backbone structure (e.g., δ 1.2–1.4 ppm for methyl groups, δ 7.2–7.5 ppm for phenyl protons) .

- X-ray crystallography : For absolute stereochemistry determination, as demonstrated for structurally similar β-amino acids .

- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ expected at m/z 278.16) .

Q. What are the stability considerations for this compound under standard laboratory conditions?

- Methodological Answer : Stability varies with functional groups:

- Storage : –20°C in airtight, light-resistant containers to prevent hydrolysis of the amide bond .

- Handling : Avoid prolonged exposure to moisture; use desiccants in storage vials.

- Decomposition monitoring : Regular HPLC analysis (C18 column, acetonitrile/water + 0.1% TFA) to detect hydrolyzed byproducts .

Advanced Research Questions

Q. How should researchers address contradictions in purity data arising from different synthesis protocols?

- Methodological Answer : Discrepancies often stem from:

- Reagent quality : Use HPLC-grade solvents and reagents with ≥98% purity to minimize impurities .

- Analytical calibration : Validate HPLC/GC methods with certified reference standards.

- Case study : In one protocol, residual trifluoroacetic acid (TFA) from synthesis caused inflated purity readings; neutralization with NaHCO₃ resolved this .

Q. What pharmacological assays are suitable for evaluating the bioactivity of this compound?

- Methodological Answer : Focus on target-specific assays:

- Enzyme inhibition : Fluorescence-based assays (e.g., protease inhibition using fluorogenic substrates like Abz-FR-EDDnp) .

- Receptor binding : Radioligand competition assays (e.g., ³H-labeled ligands for G-protein-coupled receptors) .

- Cellular uptake : LC-MS quantification in cell lysates after incubation (e.g., HEK293 or Caco-2 cells) to assess permeability .

Q. How does the sulfonamide functional group in related analogs influence reactivity and bioactivity?

- Methodological Answer : The sulfonamide group (e.g., in 3-Methyl-2-({[2-phenylvinyl]sulfonyl}amino)butanoic acid) enhances:

- Electrophilicity : Facilitates nucleophilic attacks in covalent inhibitor design.

- Metabolic stability : Resistance to esterase-mediated hydrolysis compared to ester analogs.

- Case study : Sulfonamide-containing derivatives showed 3-fold higher half-lives in hepatic microsome assays .

Q. What strategies are effective for resolving enantiomers of this compound?

- Methodological Answer : Chiral separation techniques include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.